molecular formula C12H9BrINO2 B15247174 Ethyl4-bromo-5-iodoquinoline-2-carboxylate

Ethyl4-bromo-5-iodoquinoline-2-carboxylate

Cat. No.: B15247174
M. Wt: 406.01 g/mol
InChI Key: KBSYKCNWJFUWLJ-UHFFFAOYSA-N
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Description

Ethyl4-bromo-5-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and iodine substitutions, offers potential for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-bromo-5-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of quinoline derivatives, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-bromo-5-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Ethyl4-bromo-5-iodoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may be explored for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl4-bromo-5-iodoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and iodine substitutions can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl4-bromo-5-iodoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl4-chloroquinoline-2-carboxylate: Similar structure but with a chlorine substitution instead of bromine and iodine.

    Methylquinoline-2-carboxylate: Lacks the halogen substitutions and has a methyl ester group instead of ethyl.

    Quinoline-2-carboxylic acid: The parent compound without any ester or halogen substitutions.

The unique bromine and iodine substitutions in this compound provide distinct reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C12H9BrINO2

Molecular Weight

406.01 g/mol

IUPAC Name

ethyl 4-bromo-5-iodoquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrINO2/c1-2-17-12(16)10-6-7(13)11-8(14)4-3-5-9(11)15-10/h3-6H,2H2,1H3

InChI Key

KBSYKCNWJFUWLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CC=C2)I)C(=C1)Br

Origin of Product

United States

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